2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine
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Overview
Description
2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . This particular compound features a benzyloxy group attached to the benzimidazole core, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes using sodium metabisulfite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds efficiently, yielding the desired benzimidazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the isolation and purification processes are streamlined to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoquinone derivatives.
Reduction: The compound can be reduced using catalytic hydrogenation or reducing metals in acid.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or zinc in dilute mineral acid.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Benzoquinone derivatives.
Reduction: Amino and alkyl derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, influencing various biological processes . The compound may exert its effects by modulating the activity of these targets, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
Benzyl trichloroacetimidate: Another benzylating reagent used under acidic conditions.
Uniqueness
2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine is unique due to its specific benzimidazole core structure combined with a benzyloxy group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-phenylmethoxy-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C14H13N3O/c15-11-6-7-12-13(8-11)17-14(16-12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17) |
InChI Key |
FZFRUWUDNIOILB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2)C=C(C=C3)N |
Origin of Product |
United States |
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